p-Undecyloxyaniline

Descripción general

Descripción

P-Undecyloxyaniline is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

p-Undecyloxyaniline, also known as 4-(undecyloxy)aniline or 4-n-Undecyloxyaniline, is an organic compound that has garnered attention in the field of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

- Density : Approximately 1.5 g/mL

- Melting Point : 256-258 °C

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The undecyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

Key Mechanisms:

- Estrogen Receptor Modulation : Preliminary studies suggest that this compound may modulate estrogen receptor activity, potentially influencing pathways involved in cell proliferation and differentiation.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which may be beneficial in conditions like neurodegenerative diseases.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property could be harnessed in developing new antimicrobial agents.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing a dose-dependent response that suggests potential applications in cancer therapy.

Case Studies and Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Study on Antioxidant Activity | To evaluate the antioxidant capacity of this compound | Demonstrated significant scavenging activity against free radicals, indicating potential for use in neurodegenerative disease prevention. |

| Antimicrobial Efficacy Study | To assess the antimicrobial properties against common pathogens | Showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for use in topical formulations. |

| Cytotoxicity Assessment | To determine effects on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating promising therapeutic potential. |

Aplicaciones Científicas De Investigación

Key Properties:

- Molecular Formula : CHN

- Molecular Weight : 205.3 g/mol

- Solubility : Soluble in organic solvents like ethanol and chloroform.

- Thermal Stability : Exhibits good thermal stability, making it suitable for high-temperature applications.

Materials Science

p-Undecyloxyaniline has been utilized in the synthesis of conductive polymers and nanocomposites. Its ability to form stable dispersions with nanoparticles enhances the electrical conductivity of materials.

Application Examples:

- Conductive Films : Used in the fabrication of flexible conductive films for electronic devices.

- Nanocomposites : Acts as a stabilizing agent in polymer-nanoparticle composites, improving mechanical properties and conductivity.

Organic Electronics

The compound plays a significant role in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its electron-donating properties make it suitable for use as a hole transport material.

Case Studies:

- OLEDs : Research indicates that incorporating this compound into OLED structures improves device efficiency and stability due to enhanced charge transport properties.

- OSCs : Studies have shown that devices utilizing this compound exhibit improved power conversion efficiencies compared to traditional materials.

Biomedical Applications

This compound has potential applications in drug delivery systems and biosensors. Its biocompatibility and ability to form stable complexes with biomolecules make it an attractive candidate for these uses.

Application Examples:

- Drug Delivery : Investigated for use in targeted drug delivery systems due to its ability to encapsulate therapeutic agents effectively.

- Biosensors : Utilized in the development of electrochemical sensors for detecting biomolecules, leveraging its conductive properties.

Data Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Materials Science | Conductive films | Enhanced electrical conductivity |

| Nanocomposites | Improved mechanical properties | |

| Organic Electronics | OLEDs | Increased efficiency and stability |

| OSCs | Higher power conversion efficiencies | |

| Biomedical Applications | Drug delivery systems | Effective encapsulation of therapeutic agents |

| Biosensors | Enhanced detection capabilities |

Propiedades

IUPAC Name |

4-undecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h11-14H,2-10,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQYKCAKNCDJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

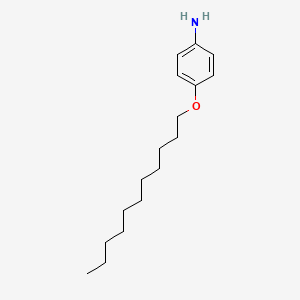

CCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559108 | |

| Record name | 4-(Undecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57736-32-0 | |

| Record name | 4-(Undecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.